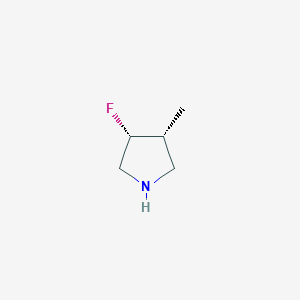

cis-3-Fluoro-4-methylpyrrolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-3-Fluoro-4-methylpyrrolidine: is a fluorinated pyrrolidine derivative with the molecular formula C5H10FN.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-3-Fluoro-4-methylpyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction conditions often involve mild temperatures and specific solvents to achieve high yields .

Industrial Production Methods: : Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced fluorinating reagents and optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : cis-3-Fluoro-4-methylpyrrolidine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

a. Drug Design and Development

Cis-3-Fluoro-4-methylpyrrolidine serves as a versatile scaffold in the design of novel pharmaceuticals. The pyrrolidine ring structure allows for diverse modifications, which can enhance biological activity against specific targets. Research has demonstrated that the incorporation of fluorine atoms into pyrrolidine derivatives can significantly improve their pharmacological profiles, including increased potency and selectivity for various receptors.

b. Targeting RORγt

Recent studies have highlighted the potential of this compound derivatives as inverse agonists for the retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The cis configuration facilitates a "U-shaped" conformation that enhances binding affinity and efficacy against RORγt, making these compounds promising candidates for treating conditions like psoriasis and rheumatoid arthritis .

Synthesis of Bioactive Compounds

a. Building Block for Complex Molecules

this compound is utilized as a building block in synthesizing more complex molecules with desired biological activities. Its unique structure allows chemists to create derivatives that can interact with various biological pathways, enhancing their therapeutic potential.

b. Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties by targeting specific cancer cell lines. For instance, studies have shown that certain synthesized compounds demonstrate significant cytotoxicity against various cancer types, suggesting their potential as novel anticancer agents .

Case Study: Anticancer Efficacy

In vitro studies have evaluated the effects of this compound derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values lower than those of standard chemotherapeutics, highlighting their potential in cancer treatment .

Case Study: RORγt Inhibition

A series of this compound derivatives were synthesized and tested for their ability to inhibit RORγt activity. The most potent compound exhibited an EC50 value in the low nanomolar range, demonstrating its promise as a therapeutic agent for autoimmune diseases .

Mechanism of Action

The mechanism of action of cis-3-Fluoro-4-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to the modulation of enzymatic activity and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

cis-3-Fluoro-4-methylpyrrolidine hydrochloride: A hydrochloride salt form with similar properties.

3-Fluoropyrrolidine: Lacks the methyl group, leading to different chemical behavior.

4-Methylpyrrolidine: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness: : this compound is unique due to the presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .

Biological Activity

Cis-3-Fluoro-4-methylpyrrolidine is a compound belonging to the pyrrolidine class, characterized by the presence of a fluorine atom and a methyl group attached to the pyrrolidine ring. Its unique structure, particularly the stereochemistry, influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its potential pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H10FN, with a molecular weight of approximately 105.14 g/mol. The compound's stereochemistry is significant as it affects its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C5H10FN |

| Molecular Weight | 105.14 g/mol |

| Stereochemistry | (3S,4S) configuration |

| Solubility | Soluble in organic solvents |

The biological activity of this compound has not been extensively documented; however, its structure suggests potential interactions with various biological targets. The fluorine atom may enhance binding affinity to certain enzymes or receptors, making it a candidate for further pharmacological studies. The compound's ability to act as a building block in medicinal chemistry could lead to the development of more complex molecules that target specific biological pathways.

Binding Affinity Studies

Recent studies have indicated that modifications in the pyrrolidine scaffold can significantly influence binding affinities for various receptors. For instance, compounds with fluorinated substituents often exhibit enhanced interactions with target proteins due to increased electronegativity and steric effects. Molecular docking studies are essential for elucidating these interactions and understanding the compound's pharmacodynamics.

Case Study: Anticancer Activity

In a study examining pyrrolidine derivatives, compounds similar to this compound were screened for anticancer activity against MCF-7 and HeLa cells. One derivative demonstrated significant biological activity with an IC50 value indicating effective inhibition of cell proliferation. This suggests that further exploration of this compound could reveal similar anticancer properties.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 15 |

| Derivative B | HeLa | 20 |

| This compound | TBD | TBD |

Potential Applications

Given its structural characteristics, this compound may find applications in:

- Drug Development : As a precursor in synthesizing novel therapeutics targeting specific diseases.

- Pharmacological Research : Investigating its role as an inhibitor or modulator in various biochemical pathways.

Properties

Molecular Formula |

C5H10FN |

|---|---|

Molecular Weight |

103.14 g/mol |

IUPAC Name |

(3R,4R)-3-fluoro-4-methylpyrrolidine |

InChI |

InChI=1S/C5H10FN/c1-4-2-7-3-5(4)6/h4-5,7H,2-3H2,1H3/t4-,5+/m1/s1 |

InChI Key |

HPCFSOFBKLAFII-UHNVWZDZSA-N |

Isomeric SMILES |

C[C@@H]1CNC[C@@H]1F |

Canonical SMILES |

CC1CNCC1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.